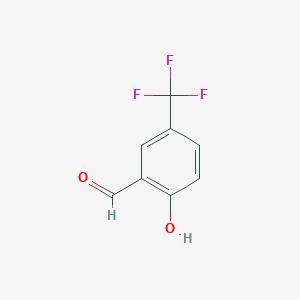

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Overview

Description

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is an organic compound that is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .

Synthesis Analysis

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde involves several steps. It can be prepared from 2-Methoxy-5-(trifluoromethoxy)benzaldehyde . It may also be used in the preparation of several compounds such as 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol, (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy) phenol, and 2-[(E)-(naphthalen-2-ylimino) methyl]-4-(trifluoromethoxy) phenol .Chemical Reactions Analysis

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is involved in several chemical reactions. It can be used in the preparation of various compounds, as mentioned in the Synthesis Analysis section .Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a solid substance with a boiling point of 82 °C/60 mmHg and a melting point of 31-33 °C . Its molecular weight is 206.12 . It has a SMILES string representation of Oc1ccc(OC(F)(F)F)cc1C=O .Scientific Research Applications

Photocatalysis

One notable application of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is in the field of photocatalysis. Research by Marotta et al. (2011) demonstrates its role in the selective oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/UV solar system. This study highlights the potential of such compounds in facilitating photocatalytic reactions, emphasizing their significance in chemical synthesis and environmental applications (Marotta et al., 2011).

Synthetic Chemistry

The compound plays a critical role in synthetic chemistry. Jian-bin (2011) investigated the synthesis of 5-tert-Butyl-2-hydroxy-benzaldehyde, providing insights into the formation of derivatives of this compound for various applications (Hui Jian-bin, 2011). Additionally, Zhang et al. (2013) studied the synthesis of a family of cubane cobalt and nickel clusters, incorporating derivatives of 2-Hydroxy-benzaldehyde, which could have implications in the development of new materials and catalysts (Shuhua Zhang et al., 2013).

Solid Phase Organic Synthesis

Swayze (1997) explored the use of benzaldehyde derivatives, including this compound, as linkers for solid phase organic synthesis. This research is significant for the development of new methodologies in pharmaceutical and chemical manufacturing (E. Swayze, 1997).

Organic Reaction Mechanisms

Rozendaal et al. (1993) conducted a study that provides insights into the mechanism of the Baylis-Hillman reaction, using benzaldehyde derivatives. This research enhances understanding of complex organic reaction mechanisms, which is crucial for the development of new synthetic strategies (E. V. Rozendaal et al., 1993).

Catalysis

The role of benzaldehyde derivatives in catalysis is demonstrated by Wu et al. (2021), who used 2-Fluoro-5-(trifluoromethyl)aniline, a related compound, in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This application is crucial for the synthesis of complex organic molecules and pharmaceuticals (Yong Wu et al., 2021).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

It’s known to affect the respiratory system .

Biochemical Pathways

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPCQLNANMZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)